5-[(2-chlorobenzoyl)amino]isophthalamide
Description
5-[(2-Chlorobenzoyl)amino]isophthalamide is a synthetic organic compound characterized by an isophthalamide backbone substituted with a 2-chlorobenzoyl group. The compound’s synthesis likely follows methodologies similar to chlorobenzoylated derivatives, where regioselective acylation or amidation is employed to attach functional groups .
Properties
IUPAC Name |
5-[(2-chlorobenzoyl)amino]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-12-4-2-1-3-11(12)15(22)19-10-6-8(13(17)20)5-9(7-10)14(18)21/h1-7H,(H2,17,20)(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSIQOHVOPMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Chemical Properties
5-[(2-chlorobenzoyl)amino]isophthalamide can be synthesized through various chemical pathways involving isophthalic acid derivatives. The synthesis often involves the reaction of isophthaloyl chloride with 2-chlorobenzoylamine, leading to the formation of the desired compound. This method allows for the introduction of functional groups that can enhance the compound's biological activity and solubility.
Antiviral Activity
Recent studies have indicated that derivatives of isophthalamide compounds exhibit antiviral properties. For instance, certain substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown potent inhibition against respiratory syncytial virus (RSV), which is particularly relevant for treating infections in young children . This suggests that this compound could be explored further as a lead compound in antiviral drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. Studies have demonstrated that modifications to the isophthalamide structure can enhance its efficacy against pathogens such as Mycobacterium tuberculosis and other mycobacterial strains . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
Neuroprotective Effects
In neuropharmacology, compounds similar to this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . These studies highlight the compound's potential as a multifunctional agent capable of providing neuroprotection while mitigating oxidative stress.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its structural properties make it suitable for incorporation into polymers and composites, potentially enhancing their thermal stability and mechanical properties. Research into block copolymer systems has shown that incorporating such compounds can lead to materials with improved performance characteristics .
Case Study: Antiviral Activity Against RSV
A study published in Bioorganic & Medicinal Chemistry reported on a series of substituted benzamide derivatives that were tested for their ability to inhibit RSV replication. Among these, certain analogues demonstrated significant antiviral activity, which could be attributed to structural similarities with this compound .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | Inhibits viral replication |
| Compound B | 1.0 | Interferes with viral entry |
Case Study: Neuroprotective Properties
Research highlighted the neuroprotective effects of isophthalamide derivatives in SH-SY5Y neuroblastoma cells, indicating low cytotoxicity and effective AChE inhibition . This positions this compound as a promising candidate for further development in treating neurodegenerative conditions.
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| Compound C | 75% | 70% |
| Compound D | 80% | 65% |
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
N1,N3-Bis-(1-hydrazinyl-1-oxopropan-2-yl) Isophthalamide (Compound 4)
- Structure : Features L-alanine residues conjugated to isophthalamide.
- Activity : Exhibits promising anticancer properties, attributed to its amphiphilic nature, which enhances cellular uptake and drug delivery .
- Key Difference: Unlike 5-[(2-chlorobenzoyl)amino]isophthalamide, this analog lacks the chloro-substituted benzoyl group, suggesting that halogenation may modulate solubility or target specificity.
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine Methyl Ester (Compound 25)
- Structure : Combines a 2-chlorobenzoyl group with tyrosine and phenylalanine residues.
- Activity : Fluorinated and chlorinated analogs (e.g., Compound 26: 4-fluorobenzoyl variant) show variations in receptor binding due to halogen electronegativity and steric effects .
- Comparison: The absence of a peptide backbone in this compound may reduce metabolic instability compared to peptide-based derivatives.
Chlorobenzoylated Derivatives
Methyl 6-O-N-Acetylsulfanilyl-2,3,4-Tri-O-(2-Chlorobenzoyl)-α-D-Glucopyranoside (Compound 9)
- Structure: Contains three 2-chlorobenzoyl groups on a glucopyranoside scaffold.
- Contrast: this compound’s single chloro group balances hydrophobicity and solubility, making it more suitable for systemic delivery.
4-Chlorobenzoyl Derivative (Compound 10)
Heterocyclic Analog: Ethyl 5-([(2-Chlorobenzoyl)amino]methyl)-4,5-Dihydro-3-Isoxazolecarboxylate
- Structure : Integrates a 2-chlorobenzoyl group into an isoxazole ring.
- Properties : Molecular weight = 310.73 g/mol, LogP = 2.1, melting point = 101–103°C .
- Comparison : The isoxazole core introduces heterocyclic rigidity, which may improve metabolic stability but reduce conformational flexibility relative to the isophthalamide backbone.
Data Table: Key Structural and Functional Comparisons
Critical Analysis of Substituent Effects
- Chlorine Position: Ortho-substitution (2-chloro) in this compound may enhance steric hindrance and electronic effects compared to para-substituted analogs, influencing target binding .
- Backbone Flexibility : Isophthalamide derivatives exhibit rigidity, promoting stable interactions with biomolecules, whereas peptide-based analogs (e.g., Compound 25) offer tunable flexibility but higher susceptibility to enzymatic degradation .
- Hydrophobicity : The LogP of 2.1 in the isoxazole derivative suggests moderate lipophilicity, whereas tri-chlorinated compounds (e.g., Compound 9) may face solubility challenges despite enhanced permeability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-[(2-chlorobenzoyl)amino]isophthalamide, and how can researchers optimize reaction parameters for yield enhancement?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with amidation of isophthalic acid derivatives with 2-chlorobenzoyl chloride. Key parameters include temperature control (30–50°C for amidation), solvent polarity (DMF or THF), and stoichiometric ratios of reactants (1:1.2 molar ratio of amine to acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products. Researchers should perform kinetic studies to identify rate-limiting steps and employ in-situ FTIR to monitor intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound, and how can structural validation be ensured?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carbonyl group positions.
- LC-MS : To verify molecular ion peaks (expected m/z ~360) and detect impurities.
- XRD : For crystalline structure elucidation.
Cross-validate results with computational simulations (e.g., Gaussian for NMR chemical shift predictions) to resolve ambiguities in spectral interpretation .
Q. What in vitro models are appropriate for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Begin with cell-based assays targeting receptors or enzymes relevant to the hypothesized mechanism (e.g., kinase inhibition). Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) and measure IC values. Include positive controls (e.g., staurosporine for apoptosis) and validate results across at least three independent replicates to minimize biological variability .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while minimizing experimental runs?
- Methodological Answer : Apply a 2 factorial design to evaluate variables like temperature (X), solvent polarity (X), and catalyst loading (X). Use ANOVA to identify significant factors (p < 0.05) and interaction effects. For example, a central composite design (CCD) with 15–20 runs can model non-linear relationships. Response surface methodology (RSM) then predicts optimal conditions (e.g., 45°C, DMF, 5 mol% DMAP), reducing trial-and-error experimentation by ~60% .
Q. What computational strategies are effective in predicting solvent interactions and degradation pathways of this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate solvation free energies in polar (water) and non-polar (toluene) solvents. Use molecular dynamics (MD) simulations to model hydrolysis pathways under acidic/alkaline conditions. Validate predictions with accelerated stability studies (ICH guidelines: 40°C/75% RH for 6 months) and HPLC-MS to identify degradation products .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess methodological heterogeneity (e.g., cell lines, assay protocols). Perform equivalence testing to determine if discrepancies arise from biological variability (e.g., EC differences >2-fold) or technical artifacts (e.g., solvent DMSO concentration). Replicate critical experiments under standardized conditions, reporting detailed protocols for reagent sources and instrumentation .
Q. What integrated approaches are recommended for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Combine high-throughput synthesis (e.g., parallel reactors) with AI-driven QSAR models. Use AutoDock Vina for virtual screening against target proteins (e.g., COX-2) and prioritize derivatives with docking scores <−7 kcal/mol. Validate top candidates via SPR (surface plasmon resonance) to measure binding kinetics (k/k) and correlate with in vitro activity .
Q. How should mechanistic studies be designed to elucidate the compound’s mode of action?
- Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out putative targets (e.g., HDACs) in cell models. Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment and validate via qPCR. Pair with metabolomics (LC-MS/MS) to trace metabolic perturbations. Integrate multi-omics data using pathway enrichment tools (e.g., MetaboAnalyst) to map signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
